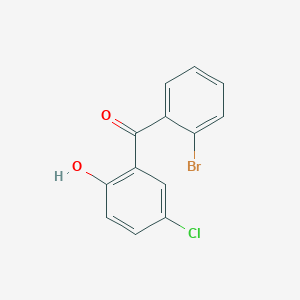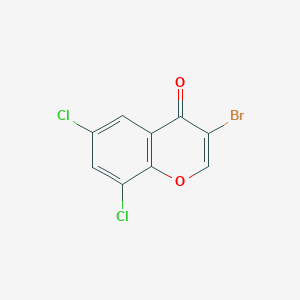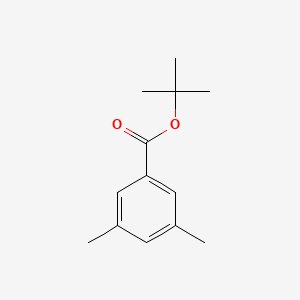![molecular formula C10H10N2O2 B6333185 Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1160437-59-1](/img/structure/B6333185.png)
Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate, or MMPPC, is an organic compound which is used in a variety of scientific research applications. MMPPC is a member of the pyridine family of compounds, and is composed of a nitrogen-containing heterocyclic ring and a carboxyl group. MMPPC has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
科学的研究の応用
MMPPC has a wide range of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds, and has been found to possess antifungal and anti-inflammatory properties. MMPPC has also been used in the synthesis of new drugs, and has been found to have potential applications in the treatment of cancer and other diseases.
作用機序
MMPPC has been found to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of cellular processes such as cell growth and differentiation. Specifically, MMPPC has been found to inhibit the activity of the protein kinase C (PKC) family of enzymes. By inhibiting the activity of these enzymes, MMPPC has been found to possess antifungal and anti-inflammatory properties.
Biochemical and Physiological Effects
MMPPC has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of the protein kinase C family of enzymes, which can lead to antifungal and anti-inflammatory effects. MMPPC has also been found to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, MMPPC has been found to have potential applications in the treatment of neurological disorders, as it has been found to possess neuroprotective effects.
実験室実験の利点と制限
MMPPC has a number of advantages and limitations for lab experiments. One of the main advantages of MMPPC is its low cost and availability. Additionally, MMPPC is relatively easy to synthesize, and can be stored at room temperature. However, MMPPC is relatively unstable, and can decompose in the presence of light and heat. Additionally, MMPPC is a relatively weak inhibitor of protein kinases, and is not as potent as some other compounds.
将来の方向性
There are a number of potential future directions for MMPPC. One potential future direction is the development of more potent inhibitors of protein kinases. Additionally, further research could be conducted on the potential applications of MMPPC in the treatment of cancer and other diseases. Additionally, further research could be conducted on the potential applications of MMPPC in the treatment of neurological disorders. Finally, further research could be conducted on the potential applications of MMPPC in the synthesis of novel heterocyclic compounds.
合成法
MMPPC can be synthesized through a variety of methods. The most common method involves the reaction of 1-methylpyrrolo[2,3-b]pyridine with methyl chloroformate. This reaction takes place in an aqueous solution of sodium acetate, and yields MMPPC as a white solid. Other methods of synthesis include the reaction of 1-methylpyrrolo[2,3-b]pyridine with ethyl acetate, and the reaction of 1-methylpyrrolo[2,3-b]pyridine with ethyl chloroformate.
特性
IUPAC Name |
methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-4-7-8(10(13)14-2)3-5-11-9(7)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIYSVECKXQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylpyrrolo[2,3-B]pyridine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)